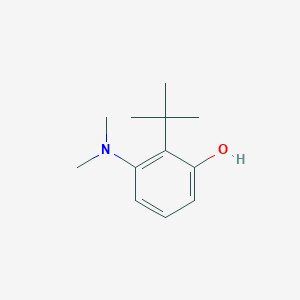

2-Tert-butyl-3-(dimethylamino)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

2-tert-butyl-3-(dimethylamino)phenol |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)11-9(13(4)5)7-6-8-10(11)14/h6-8,14H,1-5H3 |

InChI Key |

OMFPUICKXBZXGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC=C1O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butyl 3 Dimethylamino Phenol

Direct Synthesis Approaches

Direct synthesis aims to introduce the tert-butyl and dimethylamino groups onto a phenol (B47542) ring in a limited number of steps. These methods primarily rely on fundamental reactions in aromatic chemistry.

Nucleophilic Substitution Strategies on Substituted Phenols

Nucleophilic aromatic substitution (SNAr) presents a theoretical pathway for the synthesis of 2-Tert-butyl-3-(dimethylamino)phenol. This strategy would typically involve the displacement of a halide from a precursor, such as 2-tert-butyl-3-halophenol, by dimethylamine (B145610).

However, the practical application of this method is challenging. The SNAr mechanism requires the aromatic ring to be electron-deficient, which facilitates the attack by a nucleophile. libretexts.org This is typically achieved by the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. libretexts.org In the case of a 2-tert-butyl-3-halophenol, the hydroxyl (-OH) and tert-butyl groups are both electron-donating, which deactivates the ring towards nucleophilic attack, making the reaction conditions prohibitively harsh. nih.gov Recent strategies have explored overcoming this limitation by transiently transforming the phenol into a phenoxyl radical, which acts as a powerful electron-withdrawing group, enabling substitution under milder conditions. nih.govosti.gov

Electrophilic Aromatic Substitution Pathways on Phenolic Systems

Electrophilic Aromatic Substitution (EAS) offers a more plausible, albeit multi-step, direct route starting from 2-tert-butylphenol (B146161). This pathway involves the sequential introduction of a nitrogen-containing group, its reduction, and subsequent alkylation.

A hypothetical synthetic sequence is as follows:

Nitration: The initial step would be the nitration of 2-tert-butylphenol. The hydroxyl group is a strongly activating ortho- and para-director, while the tert-butyl group also directs to the ortho and para positions. alfredstate.edu Due to steric hindrance from the bulky tert-butyl group at position 2, electrophilic attack is most likely to occur at the para-position (position 4) and the other ortho-position (position 6). Therefore, direct nitration of 2-tert-butylphenol is unlikely to yield the desired 2-tert-butyl-3-nitrophenol precursor. Synthesis of the 3-nitro isomer would necessitate starting with a differently substituted phenol to direct the electrophile to the desired position.

Reduction: Assuming the successful synthesis of 2-tert-butyl-3-nitrophenol, the nitro group can be reduced to a primary amine (2-tert-butyl-3-aminophenol). This is a standard transformation commonly achieved through methods such as catalytic hydrogenation (e.g., using a palladium-on-carbon catalyst) or chemical reduction with agents like zinc and hydrochloric acid. guidechem.com

N,N-Dimethylation: The final step is the conversion of the primary amino group to a dimethylamino group. Selective N-alkylation of aminophenols can be complex due to the potential for competing O-alkylation of the hydroxyl group. tandfonline.com To achieve selectivity, the amino group can be protected (e.g., by reaction with benzaldehyde (B42025) to form an imine), followed by methylation and subsequent hydrolysis of the protecting group. umich.eduresearchgate.net Alternatively, direct N,N-dimethylation can be carried out using reagents such as dimethyl sulfate (B86663) or dimethyl carbonate in the presence of a suitable base. google.comgoogle.com

Mannich Reaction Analogies for Phenolic Amines

The Mannich reaction is a powerful method for the aminomethylation of acidic protons, including those on the activated rings of phenols. researchgate.net In this reaction, a phenol is treated with formaldehyde (B43269) and a secondary amine, such as dimethylamine, to introduce a dimethylaminomethyl group onto the ring.

While direct examples for the synthesis of this compound are not prominent, analogous reactions on sterically hindered phenols provide a clear precedent. For instance, the reaction of 2,6-di-tert-butylphenol (B90309) with formaldehyde and dimethylamine yields N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine, where substitution occurs at the para position. google.com The reaction is typically conducted by heating the components in an alcohol medium, such as methanol (B129727) or ethanol, to temperatures between 80°C and 90°C. google.com

The mechanism involves the in-situ formation of a highly electrophilic dimethylaminium ion (CH₂=N⁺(CH₃)₂), which then attacks the electron-rich phenol ring. For phenols, this attack preferentially occurs at the ortho and para positions. Achieving substitution at the meta position (position 3) would be unconventional and would likely require a substrate where the ortho and para positions are already blocked.

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes focus on constructing the target molecule from precursors that already contain some of the required structural features. This often involves more steps but can provide better control over regioselectivity.

A plausible indirect route could begin with m-aminophenol. The synthesis would proceed through the following steps:

Protection of the Amine: The amino group of m-aminophenol is first protected to prevent it from reacting in subsequent steps. A common method is acetylation with acetic anhydride (B1165640) to form N-(3-hydroxyphenyl)acetamide. google.com

Friedel-Crafts Alkylation: The protected intermediate undergoes Friedel-Crafts alkylation with a tert-butylating agent like tert-butanol (B103910) or isobutylene (B52900) in the presence of a strong acid catalyst (e.g., sulfuric acid). google.comgoogle.com The directing effects of the hydroxyl and acetamido groups would need to be carefully considered to achieve alkylation at the desired position (ortho to the hydroxyl group).

Deprotection: The protecting group is removed. For an acetyl group, this is typically done by acid or base hydrolysis to regenerate the aminophenol, now containing the tert-butyl group. google.com

N,N-Dimethylation: The final step involves the selective methylation of the amino group, as described previously, to yield the final product.

Optimization of Reaction Conditions and Selectivity Control

Controlling selectivity is paramount in the synthesis of specifically substituted phenols. The optimization of reaction parameters such as temperature, catalyst, solvent, and reactant ratios is crucial to maximize the yield of the desired isomer and minimize byproducts.

For electrophilic substitution reactions like Friedel-Crafts alkylation and nitration, regioselectivity is governed by the directing effects of existing substituents. In the alkylation of phenols, the ratio of ortho to para products can be influenced by the catalyst and temperature. google.com For instance, using certain zeolite catalysts can favor the formation of para-isomers. researchgate.net

In Mannich reactions, temperature control is critical. Temperatures between 80°C and 90°C are considered optimal for the condensation, as lower temperatures significantly reduce the reaction rate, while higher temperatures can lead to the formation of undesired condensation byproducts. google.com

Catalyst Selection and Efficiency

The choice of catalyst is a key factor in optimizing the synthesis of phenolic compounds. Different reaction types benefit from specific catalytic systems.

| Reaction Type | Catalyst Examples | Typical Conditions | Purpose & Outcome |

| Friedel-Crafts Alkylation | AlCl₃, H₂SO₄, Zeolites (e.g., H-Y, H-Beta) | Varies with catalyst; often elevated temperatures. | Introduces alkyl groups (e.g., tert-butyl) onto the phenol ring. Zeolites can offer higher selectivity for specific isomers. google.comresearchgate.net |

| Nitro Group Reduction | Pd/C, PtO₂, Raney Nickel, Zn/HCl | Hydrogen pressure (for catalytic hydrogenation) or acidic conditions. | Reduces nitro group to a primary amine. Pd/C is widely used for its efficiency and selectivity. guidechem.com |

| Mannich Reaction | (Self-catalyzed) | 80-90°C in an alcohol solvent. | Facilitates the formation of the electrophilic iminium ion for aminomethylation of the phenol. google.com |

| N-Alkylation | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Reaction with dimethyl carbonate. | Catalyzes the selective N-methylation of aminophenols. google.com |

This interactive table summarizes catalysts used in key synthetic steps analogous to those required for producing this compound.

Solvent Effects and Reaction Homogeneity

Information regarding solvent effects and reaction homogeneity in the synthesis of this compound is not available in the current body of scientific literature. The choice of solvent is a critical parameter in chemical synthesis, as it can influence reaction rates, yields, and the solubility of reactants and catalysts, thereby affecting the homogeneity of the reaction mixture. A homogeneous reaction, where all components are in a single phase, often leads to better control and more consistent results. Without a known synthetic protocol, the impact of different solvents on the synthesis of this specific compound remains uncharacterized.

Control of Alkylation and Amination Processes

There is no available information on the specific methods to control alkylation and amination processes for the synthesis of this compound. The regioselective introduction of a tert-butyl group at the C2 position and a dimethylamino group at the C3 position of a phenol ring would likely require advanced synthetic strategies to control the positions of these functional groups. This could involve the use of protecting groups, directing groups, or specific catalysts to achieve the desired isomer. However, without published experimental data, a discussion of the precise control mechanisms for these processes is not possible.

Advanced Spectroscopic and Structural Characterization of 2 Tert Butyl 3 Dimethylamino Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of an organic compound by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Studies for Structural Elucidation

Proton (¹H) NMR spectroscopy would be used to determine the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Tert-butyl-3-(dimethylamino)phenol, one would expect to observe distinct signals corresponding to the hydroxyl proton, the aromatic protons, the N-methyl protons, and the tert-butyl protons. The chemical shift (δ), integration (number of protons), and splitting pattern (multiplicity) of each signal would confirm the connectivity of the molecule.

Table 3.1.1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Hydroxyl (-OH) | Broad Singlet | s | 1H |

| Aromatic (Ar-H) | 6.5 - 7.5 | m | 3H |

| N-Methyl (-N(CH₃)₂) | ~2.5 - 3.0 | s | 6H |

| Tert-butyl (-C(CH₃)₃) | ~1.3 - 1.5 | s | 9H |

Note: This table is predictive and not based on experimental data.

Carbon-13 (¹³C) NMR and Advanced 2D Techniques

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The expected spectrum would show signals for the aromatic carbons (with the carbon attached to the hydroxyl group being the most deshielded), the tert-butyl carbons (quaternary and methyl), and the N-methyl carbons.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and identifying the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. Key functional groups have characteristic absorption frequencies. For this compound, a broad absorption band would be expected in the region of 3200-3600 cm⁻¹ for the O-H stretch of the phenol (B47542) group. C-H stretching vibrations for the aromatic ring and alkyl groups would appear around 2850-3100 cm⁻¹. The C-N stretching of the dimethylamino group and C-O stretching of the phenol would also be identifiable in the fingerprint region (below 1500 cm⁻¹).

Table 3.2.1: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Phenol O-H | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2970 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Phenol C-O | Stretch | 1180 - 1260 |

| Amine C-N | Stretch | 1020 - 1250 |

Note: This table is predictive and not based on experimental data.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the symmetric stretches of the tert-butyl group would be expected to produce strong signals in the Raman spectrum.

X-ray Diffraction Studies for Solid-State Structure

To determine the precise three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction would be required. This technique involves growing a suitable crystal of the compound and bombarding it with X-rays. The resulting diffraction pattern allows for the calculation of electron density maps, from which atomic positions, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) can be determined with high precision. This analysis would provide definitive proof of the molecular structure and its packing in the crystal lattice. However, no published crystallographic data for this compound could be found.

Single Crystal X-ray Diffraction for Molecular Conformation and Packing

No crystallographic data, including unit cell dimensions, space group, bond lengths, bond angles, or details on intermolecular interactions, could be found for this compound.

Powder X-ray Diffraction for Bulk Material Characterization

Information regarding the powder X-ray diffraction pattern of this compound is not available.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Specific mass spectrometry data, including the molecular ion peak and characteristic fragmentation patterns for this compound, have not been reported.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

There is no available data on the UV-Vis absorption spectrum of this compound, which would describe its electronic transitions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

No studies utilizing Electron Paramagnetic Resonance (EPR) spectroscopy to investigate potential radical intermediates of this compound were found.

Theoretical and Computational Investigations of 2 Tert Butyl 3 Dimethylamino Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 2-Tert-butyl-3-(dimethylamino)phenol, DFT calculations would likely be performed using a functional such as B3LYP, which has been shown to provide reliable results for similar phenolic compounds.

Once the optimized geometry is obtained, the same DFT calculation can provide detailed information about the electronic structure. This includes the distribution of electrons within the molecule and the energies of the molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

A hypothetical FMO analysis for this compound would likely reveal that the HOMO is primarily localized on the phenol (B47542) ring and the nitrogen and oxygen atoms, reflecting the electron-rich nature of these regions. The LUMO would likely be distributed over the aromatic ring.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | High (negative value close to zero) | Indicates good electron-donating ability |

| LUMO Energy | Low (negative value) | Indicates ability to accept electrons |

Note: The values in this table are illustrative and would need to be confirmed by actual DFT calculations.

A Molecular Electrostatic Potential Surface (MEPS) is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding the charge distribution and predicting sites of electrophilic and nucleophilic attack. The MEPS map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEPS would be expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the dimethylamino group, due to the presence of lone pairs of electrons. These sites would be the most likely to interact with electrophiles or engage in hydrogen bonding as a hydrogen bond acceptor. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), making it a potential site for hydrogen bond donation and interaction with nucleophiles. The aromatic ring would likely show a more neutral potential, with some variation depending on the influence of the substituents.

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, charge transfer, and the delocalization of electron density within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure.

An NBO analysis of this compound would provide insights into the hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions stabilize the molecule and can reveal important details about electron delocalization. For example, the interaction between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic ring would indicate the extent of electron donation from these substituents into the ring. This charge transfer is a key factor in determining the reactivity of the molecule. The analysis would also quantify the natural atomic charges on each atom, providing a more detailed picture of the charge distribution than MEPS alone.

Table 2: Expected NBO Analysis Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) | Significance |

|---|---|---|---|

| LP (O) | π* (C-C) of ring | High | Strong electron donation from hydroxyl group to the ring |

| LP (N) | π* (C-C) of ring | Moderate to High | Electron donation from dimethylamino group to the ring |

Note: LP denotes a lone pair orbital, and π and σ* denote antibonding orbitals. The interaction energies are hypothetical.*

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying the electronic properties of a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations could be used to perform a thorough conformational analysis. This would involve simulating the molecule in a solvent (such as water or an organic solvent) at a given temperature and observing the different conformations it adopts over time. The bulky tert-butyl group and the dimethylamino group can rotate around their single bonds to the phenol ring, leading to various rotational isomers (rotamers). MD simulations can help to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or reactants in a chemical reaction. A study on the related compound 2,6-di-tert-butylphenol (B90309) utilized similar techniques to investigate intramolecular dynamics.

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most likely mechanism.

For this compound, computational modeling could be used to investigate its reactivity in various chemical transformations. For example, its antioxidant activity could be studied by modeling its reaction with free radicals. The calculations would aim to determine the preferred mechanism of radical scavenging, such as hydrogen atom transfer from the phenolic hydroxyl group. DFT studies on the reaction mechanisms of other di-tert-butyl phenols have provided valuable insights into their reactivity. Similarly, its behavior in electrophilic substitution reactions on the aromatic ring could be modeled to predict the regioselectivity of such reactions. The calculated activation energies for different pathways would reveal the most favorable reaction sites and mechanisms.

Transition State Characterization and Reaction Barrier Determination

For instance, Density Functional Theory (DFT) has been employed to study the reaction mechanisms of various substituted phenols. A theoretical study on the Kolbe-Schmitt reaction of 2,6-di-tert-butylphenol and 2,4-di-tert-butylphenol (B135424) utilized DFT calculations at the M06-2X/Def2-SVP/SMD level to map out the reaction pathways. researchgate.netresearchgate.net This study successfully identified transition states and intermediates for the carboxylation reaction.

The determination of the reaction barrier, often expressed as the Gibbs free energy of activation (ΔG‡), is a key output of these computational models. For example, in the study of 2,4-di-tert-butylphenol, the Gibbs free energy barrier for the electrophilic addition of CO2 was calculated to be 11.2 kcal/mol. researchgate.net For the related compound 2,6-di-tert-butylphenol, a dynamic equilibrium between the main and side products was identified, with a Gibbs free energy barrier of 14.1 kcal/mol for their interconversion at 160 °C. researchgate.net These values are critical for determining which reaction pathways are kinetically favorable.

The general approach to characterizing a transition state involves locating a stationary point on the potential energy surface where the gradient is zero, and the Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear coordinates) has exactly one negative eigenvalue. github.io The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate that leads from reactants to products through the transition state.

Table 1: Calculated Gibbs Free Energy Barriers for Reactions of Related Substituted Phenols

| Reactant | Reaction | Computational Method | Gibbs Free Energy Barrier (kcal/mol) |

| 2,4-di-tert-butylphenol | Electrophilic addition of CO2 | M06-2X/Def2-SVP/SMD | 11.2 researchgate.net |

| 2,6-di-tert-butylphenol | Interconversion of products | M06-2X/Def2-SVP/SMD | 14.1 researchgate.net |

This table presents data for compounds structurally related to this compound to illustrate the concept of reaction barrier determination.

Intrinsic Reaction Coordinate (IRC) Calculations

Following the successful location of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state indeed connects the desired reactants and products. uni-muenchen.derowansci.com An IRC path is defined as the minimum energy pathway in mass-weighted Cartesian coordinates, leading downhill from the transition state to the corresponding local minima on the potential energy surface. uni-muenchen.descm.comq-chem.com

The IRC calculation essentially traces the reaction path, providing a detailed map of the geometric changes that occur during the transformation. rowansci.com This is achieved by taking small steps along the direction of the negative gradient away from the transition state, in both the forward and backward directions. q-chem.com The resulting energy profile along the IRC provides a visual representation of the reaction barrier and the relative energies of the reactants, transition state, and products.

While a specific IRC calculation for a reaction involving this compound is not detailed in the provided sources, the methodology is a standard and essential step in computational reaction mechanism studies. For any proposed reaction of this compound, an IRC calculation would be necessary to validate the connection between a calculated transition state and the expected reactants and products, thus confirming the mechanistic pathway. For example, IRC calculations are used to verify that a located transition structure connects the minima of the reactants and products in cycloaddition reactions. nih.gov The shape and length of the IRC path can also provide insights into the nature of the reaction, such as whether it is a simple, one-step process or involves more complex molecular rearrangements.

Hydrogen Bonding Interactions and Their Influence on Molecular Structure

Hydrogen bonding plays a significant role in determining the molecular structure, conformation, and properties of phenolic compounds, particularly those containing amino groups. In this compound, the presence of a hydroxyl group (a hydrogen bond donor) and a dimethylamino group (a hydrogen bond acceptor) in close proximity allows for the formation of an intramolecular hydrogen bond.

Computational studies on aminophenol derivatives have shown that such internal hydrogen bonding can lead to enhanced stabilization of the molecule. documentsdelivered.com This interaction involves the hydrogen atom of the hydroxyl group forming a bond with the lone pair of electrons on the nitrogen atom of the dimethylamino group. This type of intramolecular hydrogen bond can influence the molecule's preferred conformation, affecting its chemical reactivity and physical properties.

In the solid state, intermolecular hydrogen bonds are also expected to be a dominant feature. X-ray crystallographic studies of related compounds, such as 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol, reveal the presence of intermolecular O—H···N hydrogen bonds. researchgate.net In this particular structure, molecules interact through these hydrogen bonds to form larger assemblies, such as tetramers. researchgate.net This demonstrates the strong tendency of the phenolic hydroxyl group to engage in hydrogen bonding with the nitrogen atom of the dimethylamino group, which significantly influences the crystal packing.

The strength and geometry of these hydrogen bonds can be investigated using both experimental techniques like X-ray diffraction and computational methods. Theoretical calculations can provide detailed information on bond lengths, angles, and the energetic stabilization provided by these interactions.

Table 2: Hydrogen Bond Parameters for a Related Aminophenol Derivative

| Compound | Hydrogen Bond Type | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol | O-H···N | O1-H1···N2 | 0.85 | 2.20 | 2.836 | 132 |

| O2-H2···N1i | 0.86 | 2.26 | 2.933 | 135 |

Data from the crystallographic study of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol, illustrating typical intermolecular O-H···N hydrogen bond geometries. researchgate.net

Reactivity Studies and Chemical Transformations of 2 Tert Butyl 3 Dimethylamino Phenol

Oxidation Reactions and Radical Chemistry

The phenolic hydroxyl group is susceptible to oxidation, leading to the formation of reactive intermediates such as phenoxyl radicals and quinone-type derivatives. The steric hindrance provided by the tert-butyl group and the electronic influence of the dimethylamino group significantly modulate this reactivity.

The one-electron oxidation of hindered phenols is a well-established process for generating stable phenoxyl radicals. rsc.orgnih.gov For 2-Tert-butyl-3-(dimethylamino)phenol, oxidation can be achieved using various chemical or electrochemical methods. Common oxidizing agents for similar hindered phenols include potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in an alkaline medium, lead dioxide (PbO₂), or enzymatic systems like peroxidases with hydrogen peroxide. rsc.orgresearchgate.netnih.gov

The initial step involves the abstraction of the hydrogen atom from the phenolic hydroxyl group, resulting in the formation of a 2-Tert-butyl-3-(dimethylamino)phenoxyl radical. This radical is stabilized by two main factors:

Resonance Delocalization : The unpaired electron can delocalize over the aromatic ring and potentially onto the nitrogen atom of the dimethylamino group.

Steric Shielding : The bulky tert-butyl group adjacent to the oxygen atom sterically protects the radical center from dimerization or subsequent reactions, contributing to its stability. nih.gov

Further oxidation of the phenoxyl radical or the parent phenol (B47542) can lead to the formation of quinone derivatives. Depending on the reaction conditions, this can result in ortho- or para-benzoquinones. For instance, the oxidation of other tert-butylated phenols has been shown to yield corresponding benzoquinones. google.comnih.gov The oxidation of phenols to quinone methides, particularly from related Mannich bases like 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol, is also a known transformation pathway. google.comresearchgate.net

Table 1: Common Oxidizing Agents for Hindered Phenols

| Oxidizing Agent | Typical Conditions | Product Type |

|---|---|---|

| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Alkaline solution (e.g., NaOH) | Phenoxyl Radical, Dimers |

| Lead Dioxide (PbO₂) | Organic solvent | Phenoxyl Radical |

| Hydrogen Peroxide (H₂O₂) with catalyst | Acetic acid, Ti-superoxide catalyst | Benzoquinone |

The stability of phenoxyl radicals derived from sterically hindered phenols allows for their characterization using various spectroscopic techniques. The 2,4,6-tri-tert-butylphenoxyl radical, a well-studied analog, is known to be isolable as a crystalline solid. rsc.orgrsc.org The radical derived from this compound is expected to exhibit significant, though likely transient, stability in solution under anaerobic conditions. nih.gov

The key spectroscopic methods for identifying these species are Electron Paramagnetic Resonance (EPR) and UV-Visible (UV-Vis) spectroscopy.

EPR Spectroscopy : This is the most direct method for detecting and characterizing radical species. The EPR spectrum provides information about the g-factor and hyperfine coupling constants, which reveal the distribution of the unpaired electron's spin density within the molecule. For phenoxyl radicals, significant spin density is typically found on the oxygen atom and at the ortho and para positions of the aromatic ring. nih.govresearchgate.net

UV-Visible Spectroscopy : Phenoxyl radicals often exhibit strong and characteristic absorptions in the visible region of the electromagnetic spectrum, leading to intensely colored solutions. For example, the 2,4,6-tri-tert-butylphenoxyl radical displays distinct absorption maxima. rsc.org

Table 2: Expected Spectroscopic Signatures for the 2-Tert-butyl-3-(dimethylamino)phenoxyl Radical (based on analogs)

| Technique | Expected Signature | Information Provided |

|---|---|---|

| EPR Spectroscopy | Complex spectrum with hyperfine splitting | Confirms radical presence; maps spin density distribution on the ring. |

Reduction Processes and Hydroquinone (B1673460) Formation

The quinone derivatives formed during the oxidation of this compound can undergo reduction to form the corresponding hydroquinone (a benzenediol). This transformation is a key process in the redox chemistry of phenols. The reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (e.g., H₂ over a palladium catalyst). prepchem.com

For example, the synthesis of 2,6-di-tert-butyl-hydroquinone is achieved by first oxidizing 2,6-di-tert-butyl-phenol to the corresponding 1,4-benzoquinone, which is then hydrogenated to yield the hydroquinone. prepchem.com A similar two-step process, involving the oxidation of this compound to a quinone followed by reduction, would yield a substituted hydroquinone. The specific isomer of the hydroquinone formed would depend on the structure of the intermediate quinone. The conversion of tert-butylated phenols to hydroquinones is a recognized synthetic pathway. mdpi.orgfao.org

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong activating groups: the hydroxyl (-OH) and the dimethylamino (-N(CH₃)₂). byjus.com Both are powerful ortho-, para-directors. The tert-butyl group is a weaker activating group that also directs ortho and para. stackexchange.comucla.edu

The outcome of an EAS reaction is determined by the interplay of the directing effects of these three substituents and steric hindrance.

Directing Effects : The -OH and -N(CH₃)₂ groups will strongly direct incoming electrophiles to the positions ortho and para relative to them. The most activated positions on the ring are C4 (para to -N(CH₃)₂ and ortho to -OH) and C6 (ortho to both -OH and -N(CH₃)₂).

Steric Hindrance : The bulky tert-butyl group at the C2 position will significantly hinder electrophilic attack at the adjacent C1 (hydroxyl-bearing) and C3 (amino-bearing) positions, as well as the nearby C6 position.

Given these factors, electrophilic attack is most likely to occur at the C4 position, which is electronically activated and sterically accessible. Attack at the C6 position is also electronically favorable but may be reduced due to steric hindrance from the adjacent tert-butyl group. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. byjus.commasterorganicchemistry.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating Groups | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C4 | Ortho to -OH, Para to -N(CH₃)₂ | Low | Major product |

| C5 | Meta to -OH and -N(CH₃)₂ | Low | Minor product |

Reactions Involving Nitrogen Atom Reactivity

The dimethylamino group in this compound possesses a lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic. This allows for reactions directly involving the nitrogen center.

Protonation : As a base, the dimethylamino group can be protonated by acids to form an ammonium (B1175870) salt. This would significantly alter the electronic properties of the molecule, as the resulting -N⁺H(CH₃)₂ group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution.

Quaternization : The nitrogen atom can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form a quaternary ammonium salt.

Oxidation : The nitrogen atom can be oxidized by strong oxidizing agents, such as hydrogen peroxide or peroxy acids, to form an N-oxide.

The reactivity of the nitrogen atom is influenced by its electronic connection to the aromatic ring. Its lone pair can participate in resonance with the ring, which slightly reduces its basicity and nucleophilicity compared to a simple alkyl amine.

Rearrangement Reactions and Isomerization Pathways

Specific rearrangement or isomerization pathways for this compound are not extensively documented in the literature. However, phenols and their derivatives can, under certain conditions, undergo rearrangements. For instance, phenolic ethers can undergo the Claisen rearrangement, and phenolic esters can undergo the Fries rearrangement. For this compound to participate in these specific reactions, it would first need to be converted to an allyl ether or an acyl ester, respectively.

Another possibility is the dealkylation of the tert-butyl group under strong acidic conditions, a reaction known for other tert-butylated phenols and hydroquinones. mdpi.org This would lead to the formation of 3-(dimethylamino)phenol. Such reactions typically require harsh conditions, like refluxing in the presence of a strong acid catalyst. mdpi.org

Investigation of Intermediates in Reaction Mechanisms

The chemical transformations of this compound, particularly those involving the modification of the substituent at the 1-position, are widely understood to proceed through highly reactive, transient intermediates. Central to these mechanisms is the formation of an ortho-quinone methide (o-QM). The generation of this intermediate is facilitated by the elimination of the dimethylamino group, leading to a reactive species that readily undergoes further reactions.

The transient and highly reactive nature of o-quinone methides makes their direct observation and characterization challenging. Consequently, their existence and role in reaction mechanisms are often inferred through a combination of trapping experiments, spectroscopic studies of related stable analogs, and computational modeling.

Formation of the ortho-Quinone Methide Intermediate

The formation of the ortho-quinone methide intermediate from this compound is typically initiated by thermal or acid-catalyzed elimination of the dimethylamino group. This process results in the formation of a conjugated system characterized by an exocyclic double bond, which is highly polarized and thus very susceptible to nucleophilic attack.

Spectroscopic Investigations of ortho-Quinone Methide Analogs

Due to the fleeting existence of the o-quinone methide derived from this compound, direct spectroscopic data is scarce. However, studies on structurally similar and more stable o-quinone methides provide valuable insights into their characteristic spectral features. Techniques such as transient absorption spectroscopy and cryogenic ion trap vibrational spectroscopy have been employed to characterize these ephemeral species. rsc.orgdoaj.org For instance, transient absorption spectroscopy on related phenolic precursors has revealed characteristic absorption bands for o-quinone methide intermediates in the visible region.

Below is a table summarizing typical spectroscopic data obtained for ortho-quinone methide intermediates generated from analogous phenolic compounds. It is important to note that these values are for related systems and serve as a reference for the expected spectral properties of the intermediate derived from this compound.

| Spectroscopic Technique | Characteristic Feature | Wavelength/Frequency Range | Reference Compound(s) |

| Transient Absorption | Broad absorption band | 400-600 nm | Various substituted phenols |

| Cryogenic Ion Trap Vibrational Spectroscopy | C=C stretching frequency | Red-shifted compared to typical olefins | ortho-hydroxy benzhydryl alcohols |

| Time-Resolved Resonance Raman | Vibrational modes of the quinone methide core | Varies with substitution | Binol quinone methides |

Trapping Experiments

A primary method for demonstrating the existence of a transient intermediate is through trapping experiments. In the context of the ortho-quinone methide generated from this compound, this involves conducting the reaction in the presence of a nucleophile that can intercept the intermediate to form a stable, characterizable product.

Commonly used trapping agents include alcohols, thiols, amines, and electron-rich olefins. The structure of the resulting trapped product provides strong evidence for the intermediacy of the o-quinone methide. For example, in the presence of methanol (B129727), the o-quinone methide would be expected to undergo a Michael-type addition to yield a methoxy-substituted phenolic compound. nih.gov

The following table presents representative data from trapping experiments performed on ortho-quinone methides generated from precursors analogous to this compound, showcasing the types of products formed and typical yields.

| Precursor | Trapping Agent | Product | Yield (%) |

| 8-dimethylaminomethylformononetin | Imidazole | Formononetin-imidazole hybrid | 82 |

| N-acetyldopamine | Methanol | β-methoxy N-acetyldopamine | Not specified |

| ortho-OBoc salicylaldehydes | Dihydropyran | Tricyclic benzopyran derivative | 66 |

| ortho-OBoc salicylaldehydes | Furan (B31954) | Tricyclic furan adduct | 76 |

These trapping experiments provide compelling indirect evidence for the formation of the o-quinone methide intermediate in the reactions of this compound and related phenolic Mannich bases. The high reactivity of this intermediate drives the formation of new carbon-carbon and carbon-heteroatom bonds, making it a versatile synthon in organic synthesis.

Applications of 2 Tert Butyl 3 Dimethylamino Phenol in Advanced Materials Science and Catalysis

Potential Role in Polymer Stabilization and Antioxidant Mechanisms

Hindered phenolic compounds are a cornerstone of polymer stabilization, and it is plausible that 2-Tert-butyl-3-(dimethylamino)phenol could function through similar mechanisms. nih.govresearchgate.net

Radical Scavenging CapabilitiesThe primary antioxidant function of hindered phenols is their ability to scavenge chain-propagating radicals (R•) and peroxy radicals (ROO•).biosynth.comThis process interrupts the auto-oxidation cycle of polymers. The reaction can be summarized as:

ROO• + ArOH → ROOH + ArO•

R• + ArOH → RH + ArO•

The resulting phenoxy radical (ArO•) is stabilized by the steric hindrance of the tert-butyl group, making it less reactive and unable to continue the chain reaction. mdpi.com This efficiency is a key attribute of hindered phenolic antioxidants in preserving the integrity of polymeric materials. biosynth.comnih.gov

Potential Applications in the Synthesis of Complex Organic Molecules

Phenolic compounds, particularly Mannich bases like the related 2,6-di-tert-butyl isomer, are valuable intermediates in organic synthesis. nih.govgoogle.com They can be used to introduce the sterically hindered phenol (B47542) moiety into larger, more complex molecules. nih.gov For example, they can react with α-halo ester compounds in the presence of a strong base to form important antioxidant derivatives. researchgate.netnih.gov Such reactions are fundamental in creating novel compounds with tailored properties for various applications. researchgate.net

Potential Contribution to Hybrid Materials Science

There is growing interest in creating hybrid materials that combine the properties of polymers with functional molecules. Covalently attaching antioxidants like di-tert-butylphenol to polymer backbones, such as polyurethane, has been shown to confer significant resistance to biodegradation. nih.gov This approach creates a material with a built-in defense mechanism against oxidative stress, for instance, from reactive oxygen species generated by biological processes. nih.gov A molecule like this compound could theoretically be explored for similar covalent modifications to create advanced, durable biomaterials.

Potential Exploration as Organocatalysts or Ligands in Catalytic Systems

The presence of both a phenolic hydroxyl group and a tertiary amine group in this compound suggests potential as a ligand in coordination chemistry or as an organocatalyst. The nitrogen and oxygen atoms can act as donor sites to coordinate with metal centers, potentially influencing the reactivity and selectivity of catalytic transformations. While specific research on this compound is lacking, related phenolic and amino compounds are widely used as ligands in various catalytic systems. researchgate.net

Potential for Development of Chemical Sensors and Detection Platforms

The development of chemical sensors often relies on molecules that exhibit a measurable change in properties (e.g., color or fluorescence) upon interaction with a target analyte. The phenolic group is known to interact with various ions and molecules. While there is no specific research on using this compound for this purpose, the general class of phenolic compounds has been explored in sensor development.

No Publicly Available Research Found on this compound for Advanced Materials and Catalysis Applications

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be located regarding the applications of the chemical compound this compound in the fields of advanced materials science and catalysis, specifically concerning receptor design for analytes and associated sensing mechanisms.

The initial request outlined a detailed article structure focusing on the utilization of this compound in two key areas: "Receptor Design for Specific Analytes" and "Sensing Mechanisms and Signal Transduction." However, extensive and targeted searches did not yield any published studies, academic papers, or patents that describe the synthesis, properties, or application of this particular isomer in these contexts.

The scientific literature predominantly features information on a different, more common isomer, 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol . This related compound is well-documented as a hindered phenol antioxidant, widely used to prevent oxidative degradation in polymers and lubricants. Its synthesis and properties as a stabilizer are extensively described. However, this information is not applicable to the requested compound, this compound, as the structural differences between isomers lead to significantly different chemical and physical properties and, consequently, distinct applications.

It is possible that this compound is a novel compound that has not yet been extensively studied or that research involving its specific applications in receptor design and sensing has not been made publicly available. Without any verifiable scientific data on this specific compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Therefore, the sections on "Receptor Design for Specific Analytes" and "Sensing Mechanisms and Signal Transduction" for this compound cannot be developed at this time due to the absence of relevant research findings.

Structure Reactivity Relationships and Future Research Directions

Influence of Steric Hindrance from the Tert-butyl Group on Reactivity

The tert-butyl group is a bulky aliphatic substituent known for exerting significant steric hindrance. chemrxiv.org Its placement at the ortho-position relative to the phenolic hydroxyl group in 2-tert-butyl-3-(dimethylamino)phenol has profound implications for the molecule's reactivity.

The primary effect of this steric bulk is the shielding of the adjacent hydroxyl group and the C2 position of the aromatic ring. This spatial obstruction can impede the approach of reagents, thereby reducing the rate of reactions that require direct interaction at these sites. nih.gov For instance, in reactions like electrophilic aromatic substitution, the bulky tert-butyl group can hinder substitution at the ortho position it occupies. stackexchange.com

| Ring Position | Relative Position to -OH | Relative Position to -C(CH₃)₃ | Predicted Impact of Steric Hindrance |

|---|---|---|---|

| C1 | - | Ortho | Reaction at the hydroxyl group is moderately hindered. |

| C2 | Ortho | - | Direct substitution is blocked by the tert-butyl group. |

| C4 | Para | Meta | Minimal steric hindrance from the tert-butyl group. |

| C6 | Ortho | Para | Minimal steric hindrance from the tert-butyl group. |

Electronic Effects of the Dimethylamino Group on Phenolic Reactivity

The dimethylamino group (-N(CH₃)₂) is a potent electron-donating group. Its effect on the aromatic ring is primarily through the resonance effect (+M), where the lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene (B151609) ring. This significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.

This electron-donating character has several consequences for the reactivity of this compound:

Activation of the Aromatic Ring: The increased electron density makes the aromatic ring more susceptible to electrophilic aromatic substitution reactions. The activating effect is strongest at the ortho and para positions relative to the dimethylamino group (C2, C4, and C6).

Influence on Acidity: The electron-donating nature of the dimethylamino group increases the electron density on the oxygen atom of the hydroxyl group. This destabilizes the corresponding phenoxide anion formed upon deprotonation, thereby decreasing the acidity (increasing the pKa) of the phenol (B47542) compared to unsubstituted phenol. Studies on related chalcone (B49325) derivatives have shown that strong electron-donating groups, like a dimethylamino group, can significantly alter the electronic properties and reactivity of the molecule. nih.gov

Redox Properties: The increased electron density on the ring facilitates the oxidation of the phenol, lowering its oxidation potential. This enhances its ability to act as a reducing agent or a radical scavenger.

| Substituent | Inductive Effect (-I/+I) | Resonance Effect (-M/+M) | Overall Effect on Ring Electron Density |

|---|---|---|---|

| -OH (Hydroxyl) | -I (Withdrawing) | +M (Donating) | Donating (Activating) |

| -C(CH₃)₃ (Tert-butyl) | +I (Donating) | None | Weakly Donating (Activating) |

| -N(CH₃)₂ (Dimethylamino) | -I (Withdrawing) | +M (Strongly Donating) | Strongly Donating (Activating) |

Positional Isomerism and Its Impact on Chemical Behavior

Positional isomerism, which involves different arrangements of substituents on the aromatic ring, would lead to significant variations in the chemical behavior of tert-butyl-dimethylamino-phenol isomers. docbrown.info The specific 2,3-substitution pattern of this compound results in a unique interplay of steric and electronic effects that would differ from other isomers.

For example, consider the well-studied isomer 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol. nist.govsigmaaldrich.com In this molecule, two bulky tert-butyl groups flank the hydroxyl group, providing substantial steric shielding. nih.govresearchgate.net The dimethylaminomethyl group is located para to the hydroxyl group. This arrangement maximizes the steric protection of the hydroxyl group while placing the activating dimethylamino functionality at a position that does not sterically interfere with the phenol.

In contrast, in this compound, the proximity of the tert-butyl and dimethylamino groups could lead to steric repulsion between them, potentially causing a slight distortion from planarity. Furthermore, the electronic activation from the dimethylamino group strongly influences positions C2, C4, and C6. However, C2 is blocked by the tert-butyl group. This directs electrophilic attack primarily to the C4 and C6 positions, which are para and ortho, respectively, to the powerful dimethylamino activator. The chemical behavior is thus a complex balance between the steric blocking at C2 and the strong electronic activation at C4 and C6.

| Isomer | Key Structural Feature | Expected Impact on Reactivity |

|---|---|---|

| This compound | Adjacent bulky and activating groups. | Complex interplay of steric hindrance at C2 and electronic activation at C4/C6. Potential for intramolecular interactions. |

| 4-Tert-butyl-3-(dimethylamino)phenol | Bulky group para to the activating group. | Less steric hindrance around the dimethylamino group. The hydroxyl group's reactivity is modulated by both groups. |

| 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol | Symmetrical steric hindrance around the -OH group. | Highly hindered hydroxyl group, making it an effective and stable antioxidant. Reactivity is focused at the less hindered para position. nih.govresearchgate.net |

Emerging Research Areas and Potential Novel Applications

The unique structure of this compound suggests its potential utility in several emerging research areas, moving beyond the traditional applications of hindered phenols as simple antioxidants.

Ligand Development for Catalysis: The presence of both a "hard" oxygen donor (from the phenol) and a "soft" nitrogen donor (from the dimethylamino group) in a sterically defined environment makes this molecule an attractive scaffold for designing novel ligands for transition metal catalysis. The steric bulk of the tert-butyl group could be used to control the coordination environment around a metal center, potentially leading to catalysts with high selectivity.

Functional Organic Materials: The combination of a redox-active phenol moiety and a basic amino group could be exploited in the synthesis of functional polymers and materials. For instance, it could be incorporated into polymer backbones to create materials with built-in antioxidant properties or pH-responsive behavior.

Probes for Studying Reaction Mechanisms: The defined steric and electronic environment of this compound makes it a useful substrate for studying the mechanisms of electrophilic aromatic substitution and oxidation reactions. By comparing its reactivity to that of its various isomers, researchers could gain deeper insights into the relative importance of steric and electronic factors in guiding chemical reactions.

Building Blocks in Medicinal Chemistry: Hindered phenols are present in various biologically active molecules. The specific substitution pattern of this compound could serve as a unique starting point for the synthesis of novel pharmaceutical candidates, where the modulation of redox properties and intermolecular interactions is crucial for biological activity.

Future research will likely focus on the synthesis of this specific isomer and a thorough investigation of its properties, paving the way for its application in these advanced fields.

Q & A

Q. What are the established synthetic routes for 2-Tert-butyl-3-(dimethylamino)phenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves introducing the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride or isobutylene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Dimethylamination is achieved through nucleophilic substitution or reductive amination of a nitro or amino precursor. For example, substituting a nitro group at the 3-position with dimethylamine under high-pressure hydrogenation (10–50 bar H₂) with a palladium catalyst can yield the dimethylamino moiety. Optimizing solvent polarity (e.g., toluene vs. DMF) and temperature (80–120°C) is critical for minimizing side reactions like over-alkylation .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve substituent effects; the tert-butyl group shows a singlet at ~1.3 ppm (¹H), while the dimethylamino group resonates at ~2.8–3.1 ppm.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for refinement. The tert-butyl group’s steric bulk often induces non-planar conformations in the aromatic ring, affecting intermolecular interactions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 223.2) and fragmentation patterns .

Q. What solvent systems and stability conditions are optimal for handling this compound in experimental workflows?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DCM, THF) but limited solubility in water. Stability tests under varying pH (2–12) and temperature (4–40°C) show decomposition above 100°C or in strongly acidic/basic conditions. Storage under inert gas (N₂/Ar) at –20°C in amber vials prevents oxidation of the phenolic –OH group .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the antioxidant activity of this compound compared to other phenolic derivatives?

- Methodological Answer : The tert-butyl group enhances steric protection of the phenolic –OH, reducing hydrogen abstraction rates. Cyclic voltammetry (CV) measurements in acetonitrile show a reduction potential (E₁/₂) of ~0.5 V vs. SCE, indicating moderate radical-scavenging capacity. Comparative studies with 2,6-di-tert-butylphenol (E₁/₂ = 0.6 V) reveal that the dimethylamino group lowers antioxidant efficacy by electron donation, stabilizing the phenoxyl radical .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts HOMO-LUMO gaps (~4.5 eV) and Mulliken charges. The dimethylamino group increases electron density on the aromatic ring (+0.12 e), while the tert-butyl group induces steric strain (bond angles ~115°). Molecular dynamics (MD) simulations in explicit solvent (e.g., water/ethanol) model aggregation behavior driven by hydrophobic tert-butyl interactions .

Q. How does this compound interact with biological macromolecules, and what assays validate these interactions?

- Methodological Answer :

- Protein Binding : Fluorescence quenching assays with bovine serum albumin (BSA) show static quenching (Ksv = 1.2 × 10⁴ M⁻¹), suggesting strong binding at Sudlow site I.

- Membrane Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) reveals moderate blood-brain barrier penetration (Pe = 2.1 × 10⁻⁶ cm/s) due to lipophilic tert-butyl and polar dimethylamino groups.

- Enzyme Inhibition : IC₅₀ values for tyrosinase inhibition (~15 µM) are determined via spectrophotometric monitoring of L-DOPA oxidation .

Q. What are the electrochemical oxidation pathways of this compound in aqueous and non-aqueous media?

- Methodological Answer : In 0.1 M H₂SO₄, cyclic voltammetry reveals two anodic peaks: the first corresponds to phenol oxidation to a quinone (Epa = 0.65 V), and the second (Epa = 1.2 V) relates to dimethylamino group degradation. In acetonitrile, a single irreversible oxidation peak is observed. Bulk electrolysis at 0.7 V vs. Ag/AgCl isolates the quinone derivative, confirmed by FT-IR (C=O stretch at 1670 cm⁻¹) .

Q. How do structural analogs of this compound compare in terms of reactivity and application potential?

- Methodological Answer :

Q. What analytical methods are recommended for detecting degradation byproducts of this compound under accelerated aging conditions?

- Methodological Answer :

- HPLC-DAD : A reverse-phase C18 column with isocratic elution (70:30 methanol/water, 0.1% TFA) resolves degradation products (e.g., quinones, demethylated analogs).

- LC-MS/MS : Identifies major byproducts via fragmentation patterns (e.g., m/z 207.1 for demethylation).

- TGA-DSC : Thermal gravimetric analysis shows 5% mass loss at 150°C, correlating with dimethylamino group decomposition .

Q. How can contradictory data on the compound’s solubility and stability across studies be reconciled?

- Methodological Answer :

Discrepancies arise from variations in solvent purity, measurement techniques (e.g., shake-flask vs. HPLC), and sample history (e.g., exposure to light/air). Standardized protocols (ASTM E1148 for solubility; ICH Q1A for stability) and control experiments (e.g., spiked recovery tests) improve reproducibility. For example, solubility in DMSO ranges from 25–35 mg/mL depending on residual water content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.